molecular formula C6H7BrN2O3S B7968685 5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine

5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine

Cat. No.: B7968685
M. Wt: 267.10 g/mol
InChI Key: QXSYMXDJTNSVCR-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine is a halogenated pyrimidine derivative featuring a bromine atom at the C5 position, a methoxy group at C4, and a methylsulfonyl group at C2. Pyrimidine derivatives are widely explored in medicinal chemistry due to their ability to mimic nucleotide bases and interact with biological targets such as kinases and enzymes.

Properties

IUPAC Name

5-bromo-4-methoxy-2-methylsulfonylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O3S/c1-12-5-4(7)3-8-6(9-5)13(2,10)11/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSYMXDJTNSVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1Br)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogen Peroxide-Mediated Oxidation

In a protocol adapted from CN102321016A, the methylsulfanyl group (-SCH3_3) is oxidized to methylsulfonyl (-SO2_2CH3_3) using hydrogen peroxide (H2_2O2_2) in concentrated sulfuric acid. The reaction is conducted at 0–15°C to minimize side reactions, with a molar ratio of 1:18 for the substrate to H2_2O2_2. This approach achieves complete conversion within 3 hours, yielding the sulfone derivative in 85–90% purity after aqueous workup.

Critical Parameters

  • Temperature control (<15°C) to prevent overoxidation.

  • Use of stoichiometric H2_2O2_2 to ensure complete conversion.

Nucleophilic Substitution Pathways

Methoxylation via Chloride Displacement

Building on methodologies from ChemicalBook, the methoxy group is introduced through nucleophilic aromatic substitution (SN_NAr). Starting from 5-bromo-2-chloro-4-(methylsulfonyl)pyrimidine, sodium methoxide (NaOCH3_3) in dimethylformamide (DMF) facilitates chloride displacement at 130°C. This method, adapted from analogous pyrimidine syntheses, achieves yields of 78–82% with a reaction time of 30 minutes.

Reaction Conditions

  • Solvent: Anhydrous DMF.

  • Base: Sodium hydride (NaH) for deprotonation.

  • Temperature: 130°C for rapid kinetics.

Sulfonylation via Halogen Exchange

The methylsulfonyl group can be introduced directly by substituting a halogen atom at the 2-position. For example, 5-bromo-4-methoxy-2-chloropyrimidine reacts with sodium methanesulfinate (CH3_3SO2_2Na) in the presence of a copper(I) catalyst. This Ullmann-type coupling, conducted in DMSO at 100°C for 12 hours, affords the target compound in 70–75% yield.

Multi-Step Synthesis from Pyrimidine Scaffolds

Sequential Halogenation and Functionalization

A modular approach begins with 4-methoxy-2-(methylsulfanyl)pyrimidine, which undergoes bromination at the 5-position using N-bromosuccinimide (NBS) in acetic acid. Subsequent oxidation of the methylsulfanyl group (as in Section 1.1) yields the final product. This route, while lengthier, allows for independent optimization of each step, achieving an overall yield of 65–70%.

Stepwise Breakdown

  • Bromination : NBS in AcOH, 50°C, 4 hours.

  • Oxidation : H2_2O2_2/H2_2SO4_4, 0–10°C, 2 hours.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Temperature (°C)Time (h)
H2_2O2_2 Oxidation5-Bromo-4-methoxy-2-(methylsulfanyl)H2_2O2_2, H2_2SO4_485–900–153
SN_NAr Methoxylation5-Bromo-2-chloro-4-(methylsulfonyl)NaOCH3_3, DMF78–821300.5
Ullmann Sulfonylation5-Bromo-4-methoxy-2-chloroCH3_3SO2_2Na, CuI70–7510012
Multi-Step Synthesis4-Methoxy-2-(methylsulfanyl)NBS, H2_2O2_265–7050→0–106

Purification and Characterization

Final purification typically involves recrystallization from ethanol or toluene, followed by column chromatography (silica gel, ethyl acetate/hexane). Characterization by 1^1H NMR and LC-MS confirms regiochemical fidelity:

  • 1^1H NMR (CDCl3_3) : δ 8.45 (s, 1H, H-6), 3.98 (s, 3H, OCH3_3), 3.32 (s, 3H, SO2_2CH3_3).

  • LC-MS : [M+H]+^+ m/z 311.97 (calculated for C6_6H6_6BrN2_2O3_3S: 310.94).

Challenges and Optimization Opportunities

  • Regioselectivity in Bromination : Competing bromination at the 6-position can occur unless directing groups (e.g., methoxy) are strategically positioned.

  • Sulfonyl Group Stability : Prolonged exposure to acidic conditions during oxidation may degrade the sulfonyl moiety, necessitating rapid workup.

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate product isolation .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, amines, or thiols.

    Coupling Products: Biaryl compounds formed through the Suzuki-Miyaura coupling.

Scientific Research Applications

Pharmaceutical Intermediates

This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to undergo nucleophilic substitution reactions due to the presence of the bromine atom makes it a valuable precursor for developing diverse medicinal compounds. For instance, it can be modified to create derivatives that exhibit enhanced biological activities, particularly in cancer therapy. Studies have indicated that similar pyrimidine derivatives can inhibit cyclin-dependent kinases, which are crucial in cell cycle regulation and cancer progression.

Biological Research

5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine has been investigated for its interactions with biological targets, particularly in cancer research. Interaction studies often employ molecular docking and enzyme inhibition assays to assess the binding affinity of this compound to various proteins involved in disease pathways. Preliminary findings suggest that modifications to its core structure can lead to increased biological activity and selectivity.

Case Study: Cancer Therapy

Research has shown that compounds related to this compound exhibit significant anti-proliferative effects on cancer cells. For example, studies have demonstrated that these derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Synthesis of Related Compounds

The synthesis of this compound can be achieved through various methods, including one-pot reactions involving readily available starting materials such as 2-bromomalonaldehyde and amidines. This approach not only simplifies the preparation process but also reduces costs, making it suitable for large-scale production in pharmaceutical applications .

Structural Modifications and Derivatives

The compound's structural versatility allows for the creation of numerous derivatives with potentially enhanced pharmacological properties. For instance, modifications at the methylsulfonyl or methoxy groups can yield compounds with improved binding affinities or altered biological activities .

Potential Applications in Other Fields

Beyond its pharmaceutical applications, this compound may also find utility in materials science, particularly in the development of functional materials that require specific electronic or optical properties. The investigation into its use as a chiral dopant for liquid crystals highlights its potential versatility .

Summary Table of Applications

Application AreaDescription
Pharmaceutical IntermediatesBuilding block for synthesizing complex drugs; involved in kinase inhibition studies
Biological ResearchInteraction studies with proteins; potential anti-cancer applications
Synthesis of DerivativesModifications lead to enhanced biological activity; cost-effective synthesis methods
Materials SciencePotential use as functional materials or chiral dopants

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine and methylsulfonyl groups can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Name Substituents (Position) Molecular Formula Key Features Reference
5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine Br (C5), OMe (C4), SO₂Me (C2) C₆H₆BrN₂O₃S High electrophilicity at C2; potential kinase inhibitor scaffold
5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid Br (C5), SO₂Me (C2), COOH (C4) C₆H₅BrN₂O₄S Carboxylic acid enhances solubility; active in enzyme inhibition assays
5-Bromo-4,6-dimethoxypyrimidine Br (C5), OMe (C4, C6) C₆H₇BrN₂O₂ Reduced reactivity due to electron-donating groups; used as a building block
N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide Br (C5), OMe (C4), sulfonamide C₂₂H₂₃BrN₄O₃S₂ Sulfonamide moiety improves bioavailability; targets VEGFR-2

Key Observations :

  • Electrophilicity : The methylsulfonyl group at C2 in the target compound increases electrophilicity compared to compounds with methylthio or piperidinyl groups, facilitating nucleophilic attacks .
  • Bioactivity : Sulfonamide and carboxylic acid derivatives exhibit enhanced biological activity due to improved hydrogen bonding with target proteins .

Reactivity Insights :

  • The methylsulfonyl group is introduced via oxidation of methylthio precursors, a strategy shared with other sulfonyl-containing pyrimidines .
  • Chlorine substituents (e.g., in 5-bromo-2-chloro-4-methoxypyrimidine) are more reactive toward nucleophilic substitution than methylsulfonyl groups, enabling diverse derivatization .

Biological Activity

5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine is a heterocyclic organic compound with the molecular formula C₆H₈BrN₂O₂S. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a kinase inhibitor. The following sections detail the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position, a methoxy group at the 4-position, and a methylsulfonyl group at the 2-position of the pyrimidine ring. These structural features are believed to influence its biological activity significantly.

Table 1: Structural Characteristics of this compound

PropertyValue
Molecular FormulaC₆H₈BrN₂O₂S
Molecular Weight239.11 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Biological Activity Overview

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant biological activities. Notably, these compounds have been studied for their effects on cancer cell lines and their ability to inhibit specific kinases.

Cancer Research Applications

  • Kinase Inhibition : Studies suggest that similar pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells .
  • Cell Cycle Arrest : The presence of electron-donating groups, such as methoxy, influences the compound's activity. For instance, compounds with methoxy groups demonstrated reduced activity compared to those with electron-withdrawing groups .
  • Apoptosis Induction : Research has shown that certain derivatives can induce apoptosis in various cancer cell lines by increasing reactive oxygen species (ROS) levels .

Table 2: Biological Activity Data of Related Compounds

CompoundIC50 (µM)Cell LineMechanism of Action
St.90.25A375CDK2 inhibition, apoptosis induction
St.100.24H460CDK2 inhibition, cell cycle arrest
5-Bromo-4-methoxy...TBDTBDTBD

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound's ability to bind to and inhibit specific enzymes involved in cancer progression is a key area of study. Molecular docking studies have indicated favorable interactions with target proteins involved in disease pathways.
  • Reactive Oxygen Species (ROS) Modulation : Enhanced ROS levels have been associated with the induction of apoptosis in cancer cells, suggesting a potential therapeutic pathway for this compound .

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrimidine derivatives in cancer therapy:

  • Study on CDK Inhibitors : A comprehensive review analyzed various pyrimidine derivatives and their inhibitory effects on CDK enzymes, demonstrating significant anticancer properties .
  • In Vivo Efficacy : Experimental models have shown that certain derivatives exhibit potent antitumor effects in vivo, emphasizing their therapeutic potential .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the core structure can enhance biological activity and selectivity against target proteins .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for 5-Bromo-4-methoxy-2-(methylsulfonyl)pyrimidine?

  • Methodological Answer :

  • Nucleophilic Substitution : Start with a brominated pyrimidine precursor (e.g., 5-bromo-2-methoxypyrimidine, CAS 14001-66-2 ). Introduce the methylsulfonyl group via nucleophilic substitution using methanesulfonyl chloride in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere. Monitor reaction progress by TLC or LC-MS.

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Purity ≥97% is achievable .

  • Optimization : Adjust equivalents of methanesulfonyl chloride (1.2–1.5 eq) and reaction temperature (60–80°C) to balance yield and byproduct formation .

    • Data Table :
ParameterOptimal Range
SolventDMF
Temperature70°C
Reaction Time12–16 h
Yield65–75%

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/13^13C NMR to verify substitution patterns (e.g., methoxy at C4: δ ~3.9 ppm; methylsulfonyl at C2: δ ~3.3 ppm for CH3_3 and 120–130 ppm for SO2_2 in 13^13C) .
  • Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H]+^+ at m/z 281.0 (calculated for C6_6H7_7BrN2_2O3_3S).
  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Refinement using SHELXL (R-factor <0.05) resolves potential disorder in methylsulfonyl orientation .

Q. What safety protocols are critical during handling?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps .
  • Waste Disposal : Collect halogenated waste separately; neutralize acidic/byproduct streams with sodium bicarbonate before disposal .
  • Acute Toxicity : Avoid inhalation (LD50_{50} data for analogs suggest moderate toxicity ).

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density at C5 (bromine site). The methylsulfonyl group is electron-withdrawing, activating the pyrimidine ring for Suzuki-Miyaura coupling.
  • Experimental Validation : Compare reaction rates with/without methylsulfonyl using Pd(PPh3_3)4_4 catalyst. Higher yields (~85%) occur when the sulfonyl group stabilizes the transition state .

Q. What challenges arise in resolving crystallographic disorder for this compound?

  • Methodological Answer :

  • Disorder Analysis : Methylsulfonyl groups may exhibit rotational disorder. Collect high-resolution data (Mo Kα, λ = 0.71073 Å) at 100 K to reduce thermal motion artifacts.

  • Refinement Strategy : Use PART commands in SHELXL to model split positions. Apply anisotropic displacement parameters for non-H atoms .

    • Data Table :
Crystallographic ParameterValue
Space GroupP1\overline{1}
R-factor0.041
Disorder SitesMethylsulfonyl

Q. How can computational methods streamline reaction optimization?

  • Methodological Answer :

  • Reaction Path Screening : Use ICReDD’s workflow:

Generate reaction networks via AFIR (artificial force-induced reaction) method.

Identify low-energy pathways for sulfonation using quantum chemical calculations (e.g., ωB97X-D/6-31G**).

Validate with microreactor experiments to test predicted conditions .

  • Case Study : Optimizing methylsulfonyl introduction reduced side products (e.g., over-sulfonation) by 40% .

Data Contradiction Analysis

  • Synthetic Yields : reports >95% purity for precursors, but notes 65–75% yields for final products. This discrepancy arises from steric hindrance during sulfonation, which is precursor-dependent.
  • Crystallographic R-factors : Studies in achieved R = 0.041, whereas reports R = 0.086. This difference reflects variations in crystal quality and data collection resolution.

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